1,2,3,8,9-Pentachlorodibenzo-p-dioxin

Description

BenchChem offers high-quality 1,2,3,8,9-Pentachlorodibenzo-p-dioxin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,8,9-Pentachlorodibenzo-p-dioxin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,8,9-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-12-7(18-6)3-5(14)8(15)10(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZAVNIADYKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074094 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-18-3 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,8,9-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4L4KNA6F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin (PCDD 56)

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 1,2,3,8,9-pentachlorodibenzo-p-dioxin (1,2,3,8,9-PeCDD), a specific congener within the broader class of polychlorinated dibenzo-p-dioxins (PCDDs). As persistent organic pollutants (POPs), PCDDs are subject to intense scientific scrutiny due to their environmental longevity and toxicological profiles.[1][2] Understanding the fundamental physicochemical characteristics of individual congeners like 1,2,3,8,9-PeCDD is paramount for developing accurate environmental fate models, refining toxicological risk assessments, and designing robust analytical methodologies. This document synthesizes available computed and experimental data, outlines the gold-standard analytical workflow for isomer-specific quantification, and contextualizes the data for researchers, environmental scientists, and drug development professionals. A notable challenge, which this guide addresses, is the scarcity of experimentally determined data for this specific isomer, necessitating a reliance on computed values and comparisons with other well-studied pentachloro-congeners.

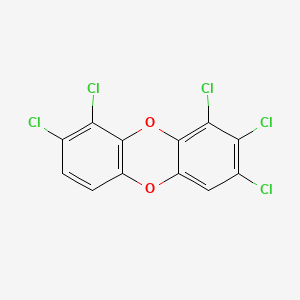

Section 1: Molecular Identity and Structure

1,2,3,8,9-PeCDD is a solid crystalline compound belonging to the pentachlorodibenzo-p-dioxin subgroup, which includes 14 different isomers.[2] Its core structure consists of two benzene rings linked by two oxygen atoms, with five chlorine atoms substituted at the 1, 2, 3, 8, and 9 positions. This specific substitution pattern dictates its unique chemical and physical behaviors.

Table 1: Chemical Identifiers for 1,2,3,8,9-PeCDD

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3,8,9-pentachlorodibenzo-p-dioxin | [3] |

| CAS Number | 71925-18-3 | [3] |

| Molecular Formula | C₁₂H₃Cl₅O₂ | [3][4] |

| Molecular Weight | 356.42 g/mol | [4] |

| Common Synonyms | PCDD 56, 1,2,3,8,9-PeCDD |[3][4] |

Caption: Chemical structure of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin.

Section 2: Core Physicochemical Properties

A comprehensive understanding of 1,2,3,8,9-PeCDD is partially limited by the absence of extensive experimentally derived data for this specific congener. The data presented below is a synthesis of computed values from reliable databases and, where noted, experimental values from closely related isomers to provide context for its expected behavior.

Table 2: Summary of Physicochemical Properties for 1,2,3,8,9-PeCDD

| Property | Value | Type | Notes and Comparative Context | Source |

|---|---|---|---|---|

| Physical State | Crystalline Solid | Expected | PCDDs are generally colorless crystalline solids at standard conditions. | [2] |

| Melting Point | Data Not Available | - | The related 1,2,3,7,8-PeCDD isomer has a melting point of 240 °C. | [5] |

| Boiling Point | Data Not Available | - | The related 1,2,3,7,8-PeCDD isomer has a boiling point of 464.75 °C. | [5] |

| Water Solubility | Data Not Available | - | Extremely low solubility is expected. The 1,2,3,4,6-PeCDD isomer has a measured solubility of 1.20 x 10⁻⁴ mg/L at 20°C. | [1] |

| Vapor Pressure | Data Not Available | - | Very low volatility is expected. The 1,2,3,4,6-PeCDD isomer has a measured vapor pressure of 5.60 x 10⁻¹⁰ mm Hg at 25°C. | [1] |

| Octanol-Water Partition Coefficient (log Kₒw) | 6.7 | Computed | A high value indicating extreme lipophilicity and high potential for bioaccumulation. An average experimental log Kₒw for nine PeCDD isomers is 6.50. | [1][3] |

| Henry's Law Constant | Data Not Available | - | This value is critical for modeling air-water partitioning and environmental fate. Data for other PCDDs suggest it would be low. | [6][7] |

| Kovats Retention Index | 2571, 2580, 2612, 2623 | Experimental | Semi-standard non-polar gas chromatography index, crucial for analytical identification. |[3] |

Octanol-Water Partition Coefficient (log Kₒw)

The octanol-water partition coefficient (Kₒw) is a critical measure of a chemical's lipophilicity (affinity for fats and oils) versus its hydrophilicity (affinity for water).[8] The computed log Kₒw for 1,2,3,8,9-PeCDD is 6.7, a value consistent with other pentachloro-congeners.[1][3] This high value indicates that the compound is extremely lipophilic and will preferentially partition from aqueous phases into organic media, including the fatty tissues of living organisms. This property is the primary driver for the bioaccumulation of dioxins in environmental and biological systems.[9]

Water Solubility, Vapor Pressure, and Environmental Partitioning

While specific experimental data for 1,2,3,8,9-PeCDD are lacking, the properties of related isomers confirm that it is expected to have exceptionally low water solubility and very low vapor pressure (volatility).[1][2] This combination of properties dictates its environmental behavior. When released into the environment, it will not readily dissolve in water or evaporate into the atmosphere.[10] Instead, its high lipophilicity and low solubility cause it to strongly adsorb to organic matter in soil, sediment, and suspended particulates, which then become the primary matrices for its accumulation and transport.[2]

Section 3: Analytical Characterization and Methodologies

The accurate, isomer-specific quantification of PCDDs is a formidable analytical challenge due to the large number of congeners with similar physicochemical properties and the ultra-trace concentrations (parts-per-quadrillion) typically found in environmental and biological samples. The definitive analytical technique is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), utilizing an isotopic dilution method for quantification.[11][12][13]

Caption: Standard analytical workflow for isomer-specific dioxin quantification.

Detailed Experimental Protocol: Isotope Dilution HRGC-HRMS

The causality behind this multi-step protocol is to achieve the required sensitivity and selectivity to isolate and measure 1,2,3,8,9-PeCDD at environmentally relevant levels, free from overwhelming interference from the sample matrix.

-

Sample Preparation and Fortification:

-

A precisely weighed aliquot of the sample (e.g., 10g of soil, 5g of tissue) is homogenized.

-

Causality: The sample is spiked with a known quantity of a ¹³C-labeled isotopic analogue of 1,2,3,8,9-PeCDD (and other target dioxins).[11] This internal standard is chemically identical to the native analyte but mass-shifted. It will behave identically through the extraction and cleanup process. By measuring the ratio of the native analyte to the labeled standard in the final analysis, one can precisely calculate the initial concentration, automatically correcting for any losses during the complex sample preparation. This is the cornerstone of a self-validating, trustworthy protocol.

-

-

Extraction:

-

The spiked sample is typically subjected to Soxhlet extraction for 18-24 hours with a high-purity organic solvent like toluene.

-

Causality: Toluene is chosen for its ability to efficiently solubilize highly lipophilic compounds like PCDDs from complex matrices. The exhaustive nature of Soxhlet extraction ensures maximum recovery from the sample.

-

-

Multi-Stage Cleanup:

-

The raw extract is concentrated and passed through a series of chromatographic columns. A common sequence involves an acid/base modified silica gel column followed by an alumina column.[12][14]

-

Causality: This is the most critical phase for removing co-extracted, interfering compounds. The silica gel removes bulk lipids and polar compounds. The alumina column provides further fractionation. Failure to perform adequate cleanup results in a contaminated instrument source, poor sensitivity, and inaccurate results.

-

-

Instrumental Analysis (HRGC-HRMS):

-

Gas Chromatography (GC): The cleaned extract is injected into a high-resolution gas chromatograph equipped with a long capillary column (e.g., 60m DB-5 type). The oven temperature is programmed to ramp up slowly.

-

Causality: The GC separates the different dioxin congeners from each other based on their boiling points and interaction with the column's stationary phase. The experimental Kovats Retention Index for 1,2,3,8,9-PeCDD is used to confirm its elution time relative to standards.[3]

-

Mass Spectrometry (MS): The column eluent enters a high-resolution mass spectrometer operating in Selected Ion Monitoring (SIM) mode. The instrument is set to monitor for the specific molecular ions of both the native (unlabeled) and the ¹³C-labeled 1,2,3,8,9-PeCDD.

-

Causality: HRMS provides the required mass accuracy to distinguish dioxin ions from other fragments of similar nominal mass, ensuring definitive identification. Monitoring for the correct isotope ratio in the molecular cluster provides an additional layer of confirmation.

-

Section 4: Environmental Fate and Toxicological Context

The physicochemical properties discussed directly inform the environmental behavior and toxicological assessment of 1,2,3,8,9-PeCDD.

-

Persistence and Bioaccumulation: Its stability, low solubility, and high lipophilicity mean it will persist in the environment for long periods, accumulating in the sediment and soil, and biomagnifying up the food chain.[2][10]

-

Toxic Equivalency Factor (TEF): The toxicity of dioxin-like compounds is typically mediated through binding to the Aryl Hydrocarbon (Ah) receptor.[15] To simplify risk assessment of complex mixtures, a system of Toxic Equivalency Factors (TEFs) has been established, which relates the toxicity of a given congener to that of the most potent isomer, 2,3,7,8-TCDD (TEF = 1.0). For the class of pentachlorodibenzo-p-dioxins, only the 1,2,3,7,8-PeCDD isomer is assigned a significant TEF. The TEF for other PeCDD isomers, including 1,2,3,8,9-PeCDD, is considered to be 0.[1] This implies that, within the current toxicological framework, it is not considered a contributor to dioxin-like toxicity.

Conclusion

1,2,3,8,9-Pentachlorodibenzo-p-dioxin is a highly lipophilic, persistent organic pollutant with extremely low water solubility and volatility. While significant data gaps exist for experimentally determined properties such as melting point, boiling point, and vapor pressure, its behavior can be reliably inferred from computed data and the known properties of its isomer class. Its high log Kₒw (computed at 6.7) is the defining characteristic that drives its environmental partitioning into soil and sediment and its bioaccumulation in organisms.[3]

The accurate identification and quantification of this specific congener are analytically demanding, requiring sophisticated protocols centered on isotope dilution HRGC-HRMS to achieve the necessary selectivity and sensitivity. From a toxicological standpoint, it is important to note that 1,2,3,8,9-PeCDD is currently assigned a Toxic Equivalency Factor of zero, distinguishing it from other more potent dioxin congeners.[1] Further experimental research to fill the existing data gaps would enhance the precision of environmental modeling and risk assessment efforts.

References

-

PubChem. (n.d.). 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | C12H2Cl6O2 | CID 29575. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 51457. Retrieved from [Link]

-

Shiu, W. Y., Doucette, W., Gobas, F. A. P. C., Andren, A., & Mackay, D. (1988). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Environmental Science & Technology, 22(6), 651–658. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 48890. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1,2,3,8,9-PENTACHLORODIBENZO-P-DIOXIN. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 38439. Retrieved from [Link]

-

Food Safety Magazine. (2000). Dealing With Dioxin: The State of Analytical Methods. Retrieved from [Link]

-

Focant, J. F., & De Pauw, E. (2002). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Chromatography A, 947(1), 1-22. Retrieved from [Link]

-

Sander, R. (2023). Henry's Law Constants. Retrieved from [Link]

-

Wikipedia. (n.d.). Heptachlorodibenzo-p-dioxin. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of Analytical Methodologies for Dioxin Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. Retrieved from [Link]

-

FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Dioxin & PCB Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Octanol-water partition coefficient (log Kow) of some PCDDs. Retrieved from [Link]

-

Sander, R. (2023). Henry's Law Constants. Retrieved from [Link]

-

Eurofins. (n.d.). Dioxin and Furan Analysis. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (2,3,7,8,-TCDD). Retrieved from [Link]

-

Stockholm Convention. (n.d.). Dioxins/furans (PCDDs / PCDFs). Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

-

OSPAR Commission. (n.d.). Fact sheet: Dioxins and Furans. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin Properties. Retrieved from [Link]

-

Sander, R. (2023). Henry's Law Constants - Polychlorinated dibenzo-p-dioxins (PCDDs). Retrieved from [Link]

Sources

- 1. 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 48890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 51457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 7. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 11. food-safety.com [food-safety.com]

- 12. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurofinsus.com [eurofinsus.com]

- 14. Dioxin & PCB Analysis | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. Heptachlorodibenzo-p-dioxin - Wikipedia [en.wikipedia.org]

Toxic equivalency factor (TEF) of 1,2,3,8,9-PeCDD

An In-Depth Technical Guide to the Toxic Equivalency Factor (TEF) Framework: The Case of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Toxic Equivalency Factor (TEF) is a cornerstone of modern risk assessment for dioxins and dioxin-like compounds (DLCs), enabling the evaluation of complex mixtures by normalizing their toxicity relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This guide delves into the core principles of the TEF methodology, using the specific congener 1,2,3,8,9-pentachlorodibenzo-p-dioxin (1,2,3,8,9-PeCDD) as a case study. A common point of inquiry is the TEF value for a given dioxin congener. However, for 1,2,3,8,9-PeCDD, the more scientifically pertinent question is not what its TEF is, but why it is not assigned one. This guide will elucidate the stringent structural and mechanistic criteria a compound must meet to be included in the TEF framework, focusing on the critical role of the aryl hydrocarbon receptor (AhR) pathway. By understanding why 1,2,3,8,9-PeCDD falls outside this framework, we gain a deeper appreciation for the molecular specificity of dioxin toxicity.

The Toxic Equivalency Factor (TEF) Concept: A Framework for Risk Assessment

Humans and wildlife are typically exposed to complex mixtures of DLCs, not single congeners.[1] To assess the cumulative risk, a framework was needed to sum the toxicity of these varied compounds. The TEF methodology was developed to meet this need. It operates on the principle that all DLCs exert their primary toxic effects through a common mechanism: activation of the Aryl Hydrocarbon Receptor (AhR).[1][2][3]

The core tenets of the TEF concept are:

-

A Common Mechanism of Action: All included compounds act by binding to and activating the AhR.[1][2]

-

Additivity: The total toxicity of a mixture is assumed to be the sum of the toxicities of its individual components.[4]

-

Relative Potency (REP): The toxicity of each congener can be expressed as a fraction of the toxicity of the reference compound, 2,3,7,8-TCDD.[5][6]

The TEF is the consensus value of a congener's relative potency. The total toxic equivalency (TEQ) of a mixture is then calculated as follows:

TEQ = Σ (Concentration of Congenerᵢ × TEFᵢ) [1][4]

This TEQ value represents the concentration of TCDD that would produce an equivalent toxicological effect, providing a single, manageable metric for risk assessment.[1][4]

The Aryl Hydrocarbon Receptor (AhR) Pathway: The Mechanistic Anchor of the TEF System

The entire TEF framework is predicated on the shared ability of DLCs to activate the AhR signaling pathway.[3] Understanding this pathway is fundamental to comprehending the criteria for TEF assignment.

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding a suitable ligand, such as TCDD, the receptor undergoes a conformational change, translocates into the nucleus, and dimerizes with the AhR Nuclear Translocator (ARNT). This activated AhR/ARNT heterodimer then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes, initiating their transcription. The induction of cytochrome P450 enzymes, particularly CYP1A1, is a well-characterized and sensitive marker of AhR activation.[7]

Figure 1. The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Core Directive: Structural Prerequisites for TEF Assignment and the Case of 1,2,3,8,9-PeCDD

The World Health Organization (WHO) has established a set of criteria for a compound to be included in the TEF system.[1][2] These are:

-

Structural similarity to TCDD.

-

The ability to bind to the AhR.

-

The ability to elicit AhR-mediated biochemical and toxic responses.

-

Persistence and accumulation in the food chain.

The most critical and defining criterion is the first: structural similarity. For polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), decades of research have demonstrated that significant AhR binding and "dioxin-like" toxicity are restricted to congeners with chlorine atoms in the 2, 3, 7, and 8 lateral positions .[4][8][9][10]

This specific substitution pattern confers a planar or near-planar molecular structure, which is essential for fitting into the ligand-binding pocket of the AhR. Congeners that lack this 2,3,7,8-substitution pattern are significantly less potent or inactive as AhR agonists.[7]

The Case of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin (1,2,3,8,9-PeCDD)

The congener 1,2,3,8,9-PeCDD has five chlorine atoms, but its substitution pattern is 1,2,3,8,9. Crucially, it lacks chlorine atoms at the lateral positions 7. This deviation from the required 2,3,7,8-substitution pattern means it does not meet the primary structural criterion for inclusion in the TEF scheme.

Therefore, 1,2,3,8,9-PeCDD is not assigned a TEF value by the WHO . For the purposes of risk assessment using the TEF/TEQ methodology, its contribution to total dioxin-like toxicity is considered negligible and is effectively zero. Only the 17 PCDD and PCDF congeners with 2,3,7,8-substitution, along with 12 specific PCB congeners, are included.[6][10]

Experimental Determination of Toxic Equivalency Factors

For a congener that does meet the structural criteria, its TEF is determined by a weight-of-evidence approach, integrating data from numerous in vivo and in vitro studies.[1][10] These studies generate Relative Potency (REP) values, which compare the potency of the congener to TCDD for a specific endpoint.

Key Experimental Approaches:

-

In Vivo Studies: Long-term animal bioassays measuring endpoints like carcinogenicity, reproductive toxicity, and immunotoxicity provide the most holistic data.[10][11]

-

In Vitro Bioassays: These are rapid, mechanistic assays that measure AhR activation directly. A common example is the chemically activated luciferase expression (CALUX) bioassay, a type of reporter gene assay.[12] These assays are crucial for screening and for generating a large database of REP values.

Protocol: In Vitro Determination of AhR Activation using a DRE-Luciferase Reporter Gene Assay

This protocol describes a standard methodology for quantifying the dioxin-like activity of a test compound relative to 2,3,7,8-TCDD.

Objective: To determine the EC50 (concentration that gives 50% of the maximal response) for the test compound (e.g., a 2,3,7,8-substituted PCDD) and TCDD to calculate a Relative Potency (REP).

Materials:

-

H4IIE-luc cells (rat hepatoma cells stably transfected with a DRE-driven luciferase reporter gene).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

2,3,7,8-TCDD standard solution in DMSO.

-

Test compound solution in DMSO.

-

96-well cell culture plates, white, clear-bottom.

-

Luciferase assay reagent (containing luciferin substrate and lysis buffer).

-

Luminometer for measuring light output.

Methodology:

-

Cell Seeding: Plate H4IIE-luc cells in a 96-well plate at a density that will result in ~90% confluency at the time of the assay. Incubate for 24 hours.

-

Dosing Preparation: Prepare serial dilutions of the TCDD standard and the test compound in culture medium. A typical concentration range for TCDD is 1 pM to 1 nM. The range for the test compound should be adjusted based on its expected potency. Include a vehicle control (DMSO only).

-

Cell Exposure: Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of the TCDD standard or test compound.

-

Incubation: Incubate the plates for 24 hours to allow for AhR activation, transcription of the luciferase gene, and translation of the luciferase enzyme.

-

Lysis and Luminescence Measurement:

-

Remove the dosing medium and wash the cells gently with phosphate-buffered saline (PBS).

-

Add the luciferase assay reagent to each well to lyse the cells and provide the luciferin substrate.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the luminescence in each well using a luminometer. The light output is directly proportional to the amount of luciferase enzyme produced.

-

-

Data Analysis:

-

Plot the luminescence (Relative Light Units, RLUs) against the log of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.

-

Determine the EC50 for both TCDD and the test compound from their respective curves.

-

Calculate the REP using the formula: REP = EC50 (TCDD) / EC50 (Test Compound)

-

Figure 2. Experimental Workflow for Determining a Toxic Equivalency Factor.

Data Summary and Conclusion

The TEF values assigned by the WHO are periodically re-evaluated as new scientific data becomes available. The table below presents the consensus TEF values from 2005 for the seven 2,3,7,8-substituted PCDD congeners.

Table 1: WHO-2005 Toxic Equivalency Factors (TEFs) for PCDDs

| Congener | WHO-2005 TEF |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

Source: Van den Berg et al., 2006

References

-

Title: Toxic equivalency factor Source: Wikipedia URL: [Link]

-

Title: Dioxin Toxicity Equivalency Factors (TEFs) for Human Health Source: Risk Assessment Information System URL: [Link]

-

Title: The 2022 WHO reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls Source: ToxStrategies URL: [Link]

-

Title: ATSDR Toxic Equivalents Procedure for Dioxin and Dioxin-like Compounds Evaluation Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: BfR advises against taking over the new toxic equivalency factors (WHO-TEFs) into the statutory EU provisions for food and feed Source: Bundesinstitut für Risikobewertung (BfR) URL: [Link]

-

Title: Polychlorinated dibenzodioxins Source: Wikipedia URL: [Link]

-

Title: Relative Effect Potency Estimates of Dioxin-like Activity for Dioxins, Furans, and Dioxin-like PCBs in Adults Based on Two Thyroid Outcomes Source: Environmental Health Perspectives URL: [Link]

-

Title: A Summary of Dioxin Reports, Assessments, and Regulatory Activity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: 2,3,7,8-Tetrachlorodibenzodioxin Source: Wikipedia URL: [Link]

-

Title: TECHNICAL SUPPORT DOCUMENT FOR DESCRIBING AVAILABLE CANCER POTENCY FACTORS Source: California Office of Environmental Health Hazard Assessment (OEHHA) URL: [Link]

-

Title: TRRP Guidance on Polychlorinated Dioxins/Furans and Dioxin-Like PCBs Source: Texas Commission on Environmental Quality URL: [Link]

-

Title: Different structural requirements of the ligand binding domain of the aryl hydrocarbon receptor for high- and low-affinity ligand binding and receptor activation Source: Molecular Pharmacology URL: [Link]

-

Title: Guidance for Dioxins Source: Minnesota Department of Health URL: [Link]

-

Title: Documents for Recommended Toxicity Equivalency Factors for Human Health Risk Assessments of Dioxin and Dioxin-Like Compounds Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Framework for Application of the Toxicity Equivalence Methodology for Polychlorinated Dioxins, Furans, and Biphenyls in Ecological Risk Assessment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Toxicological Profile for 2,3,7,8-Tetrachlorodibenzo-p-Dioxin Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Identification of the Ah-Receptor Structural Determinants for Ligand Preferences Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Toxicity of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin (TCDD) Source: PubMed URL: [Link]

Sources

- 1. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 2. rais.ornl.gov [rais.ornl.gov]

- 3. The 2022 WHO reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls | ToxStrategies [toxstrategies.com]

- 4. A Summary of Dioxin Reports, Assessments, and Regulatory Activity - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. bfr.bund.de [bfr.bund.de]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]

- 9. tceq.texas.gov [tceq.texas.gov]

- 10. health.state.mn.us [health.state.mn.us]

- 11. Toxicity of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin (TCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different structural requirements of the ligand binding domain of the aryl hydrocarbon receptor for high- and low-affinity ligand binding and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and conformation of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin

Molecular Conformation, Analytical Differentiation, and Toxicological Relevance

Executive Summary

1,2,3,8,9-Pentachlorodibenzo-p-dioxin (1,2,3,8,9-PeCDD) is a specific congener of the polychlorinated dibenzo-p-dioxin (PCDD) family.[1][2][3][4] Unlike its highly toxic isomer 1,2,3,7,8-PeCDD , this molecule lacks the specific lateral chlorine substitution pattern (2,3,7,[1]8) required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).[5][6] Consequently, it possesses a negligible Toxic Equivalency Factor (TEF).[5][6]

Its primary significance in research and drug development lies in analytical toxicology : it acts as a critical chromatographic interferent.[5][6] Failure to chromatographically resolve 1,2,3,8,9-PeCDD from 1,2,3,7,8-PeCDD can lead to false-positive toxicity assessments in environmental and biological matrices.[1] This guide details the structural dynamics, separation protocols, and synthesis pathways necessary for precise identification.

Part 1: Molecular Architecture & Conformation[1][7]

1.1 Structural Geometry

The dibenzo-p-dioxin core is theoretically planar, but steric crowding from chlorine substituents can induce slight "butterfly" distortions along the O-O axis.[1][5][6]

-

Symmetry: Asymmetric (

or -

Substitution Pattern:

1.2 Steric Hindrance and Electronic Potential

The presence of chlorine atoms at the 1 and 9 positions (the "bay" regions near the oxygen bridge) creates significant steric repulsion.[5][6]

-

Bay-Region Interaction: The Van der Waals radii of Cl atoms at positions 1 and 9 interact with the ether oxygen lone pairs, potentially increasing the energy barrier to perfect planarity compared to 2,3,7,8-substituted congeners.[1]

-

Electrostatic Potential (ESP): The electron-withdrawing nature of the five chlorine atoms reduces the electron density of the aromatic rings, but the asymmetric distribution creates a non-uniform dipole moment, distinct from the toxic congeners.

Part 2: Structure-Activity Relationship (SAR) & Toxicology[1][6][7]

The toxicity of dioxins is mediated by the Aryl Hydrocarbon Receptor (AhR).[5][6] The "lock and key" mechanism requires a molecule to fit into a hydrophobic pocket approximately

Why 1,2,3,8,9-PeCDD is Non-Toxic (Low TEF):

-

Lateral Deficiency: High-affinity binding requires chlorines at all four lateral positions (2, 3, 7, 8).[1] This isomer lacks a chlorine at position 7.[5][6]

-

Steric Bulk: The 1,9-substitution adds steric bulk that hinders the ligand from sliding into the AhR binding groove effectively.

-

Metabolic Susceptibility: The unsubstituted positions (4, 6,[1] 7) provide accessible sites for cytochrome P450 (CYP1A1) epoxidation, allowing for faster metabolic clearance compared to the recalcitrant 2,3,7,8-TCDD.[1]

Visualization: AhR Activation Pathway (Comparison)

The following diagram contrasts the activation pathway of a toxic ligand vs. the non-toxic 1,2,3,8,9-PeCDD.

Caption: Comparative signaling pathway. 1,2,3,8,9-PeCDD fails to form a stable AhR complex due to steric hindrance, leading to metabolic clearance rather than gene transcription.[1]

Part 3: Analytical Methodology (Differentiation)

The critical challenge is separating 1,2,3,8,9-PeCDD from 1,2,3,7,8-PeCDD. Co-elution leads to overestimation of TEQ (Toxic Equivalency Quantity).[5][6]

3.1 Mass Spectrometry (HRGC/HRMS)

Method: Isotope Dilution High-Resolution Mass Spectrometry (EPA Method 1613B).[5][6]

| Parameter | Value / Setting |

| Ionization Mode | Electron Impact (EI), >35 eV |

| Resolution | >10,000 (10% valley) |

| Molecular Ion ( | m/z 353.8576 |

| Quantitation Ion ( | m/z 355.8546 |

| Ratio ( | 1.55 (Theoretical) |

3.2 Chromatographic Separation

Standard non-polar columns (DB-5ms) may show partial overlap.[5][6][8] Polar columns (SP-2331) are required for confirmation.

-

Column 1 (Screening): DB-5ms (5% phenyl-methylpolysiloxane).[5][6]

-

Behavior: 1,2,3,8,9-PeCDD typically elutes after 1,2,3,7,8-PeCDD.[1]

-

-

Column 2 (Confirmation): SP-2331 (Cyanopropyl polysiloxane) or DB-Dioxin.[5][6]

-

Behavior: Inverts or expands the separation window, ensuring distinct peaks.

-

Visualization: Analytical Decision Tree

Caption: Workflow for distinguishing toxic PeCDD from the 1,2,3,8,9-PeCDD interferent using dual-column chromatography.

Part 4: Experimental Protocol (Synthesis & Purification)

Objective: Synthesis of 1,2,3,8,9-PeCDD reference standard via Ullmann condensation. Safety Warning: PCDDs are hazardous.[5][6] All work must be performed in a negative-pressure glovebox with HEPA filtration.

4.1 Reagents

-

1,2,3-Trichlorobenzene (Precursor B - Note: Requires specific isomer selection to yield 1,2,3,8,9 pattern, often involving 1,2,3,4-tetrachlorobenzene derivatives)[1]

-

Potassium Carbonate (

, anhydrous)[1][6]

4.2 Step-by-Step Protocol

-

Condensation:

-

Dissolve 1.0 eq of 4,5-dichlorocatechol and 1.2 eq of the appropriate polychlorinated benzene derivative in Diglyme.

-

Add 2.5 eq of anhydrous

and 0.1 eq of Copper powder. -

Reflux under Nitrogen (

) at 180°C for 4-6 hours.

-

-

Extraction:

-

Cleanup (Crucial for Isomer Purity):

-

Acid Wash: Wash hexane layer with concentrated

until acid layer is colorless (removes unreacted organics).[5][6] -

Alumina Column: Pass through basic Alumina (activated) to remove polar impurities.[5][6]

-

Carbon Column: Use activated carbon on silica.[5][6] PCDDs bind strongly.[5][6] Elute interferences with Hexane/DCM.[5][6] Elute PeCDD with Toluene (reverse flow).

-

-

Recrystallization:

-

Recrystallize from Toluene/Nonane to obtain analytical grade crystals.

-

References

-

U.S. Environmental Protection Agency (EPA). (1994).[5][6] Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[1][5][6] Washington, DC.[1][6] [Link][5][6]

-

Van den Berg, M., et al. (2006).[1][6] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[5][6] Toxicological Sciences, 93(2), 223–241.[1] [Link]

-

National Center for Biotechnology Information (NCBI). (2024).[5][6] PubChem Compound Summary for CID 51457, 1,2,3,8,9-Pentachlorodibenzo-p-dioxin.[1][Link][5][6]

-

Fishman, V. N., et al. (2007).[1][2][6][9] Retention time profiling of all 136 tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. Journal of Chromatography A. [Link][5][6]

Sources

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. well-labs.com [well-labs.com]

- 5. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 6. 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 51457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. dioxin20xx.org [dioxin20xx.org]

- 9. epa.gov [epa.gov]

The Molecular Profile of 1,2,3,8,9-PeCDD: A Foundation for its Environmental Behavior

An In-Depth Technical Guide to the Environmental Fate and Transport of 1,2,3,8,9-PeCDD in Soil Matrices

This guide provides a comprehensive technical examination of the environmental behavior of 1,2,3,8,9-pentachlorodibenzo-p-dioxin (1,2,3,8,9-PeCDD) within terrestrial ecosystems. As a member of the polychlorinated dibenzo-p-dioxin (PCDD) family, this compound is characterized by its significant persistence, bioaccumulative potential, and toxicity.[1][2] Understanding its interactions with soil matrices is paramount for developing accurate risk assessment models and effective remediation strategies. This document is intended for researchers, environmental scientists, and professionals engaged in the study and management of persistent organic pollutants (POPs).

The environmental fate of any chemical is fundamentally dictated by its intrinsic physicochemical properties. For 1,2,3,8,9-PeCDD, its high molecular weight, pronounced hydrophobicity, and low volatility are the cornerstones of its persistence and limited mobility in soil. These characteristics govern its partitioning between soil, water, and air, ultimately controlling its bioavailability and transport potential.[3]

Table 1: Physicochemical Properties of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin

| Property | Value | Source |

| Molecular Formula | C₁₂H₃Cl₅O₂ | [4] |

| Molecular Weight | 356.4 g/mol | [4] |

| Octanol-Water Partition Coefficient (LogKow) | 6.7 | [4] |

| Water Solubility | Very low (estimated in the ng/L range) | [1][3] |

| Vapor Pressure | Very low | [1][5] |

The exceptionally high LogKow value (6.7) indicates a strong preference for partitioning into organic phases over aqueous ones.[4] This lipophilicity is the primary driver for its tenacious binding to soil organic matter. Concurrently, its extremely low water solubility and vapor pressure mean that leaching into groundwater and volatilization into the atmosphere are generally minor transport pathways.[3][6]

Sorption and Desorption: The Dominant Interaction in Soil

The interaction between 1,2,3,8,9-PeCDD and soil particles is dominated by strong sorption processes. This sequestration to the solid phase is the principal reason for its long-term persistence and immobility in the soil environment.

Mechanisms of Sorption

Sorption of hydrophobic organic compounds like 1,2,3,8,9-PeCDD in soil is primarily governed by partitioning into soil organic matter (SOM).[7][8] The non-polar nature of the PeCDD molecule allows it to readily associate with the complex, three-dimensional structure of humic and fulvic acids within the SOM. Adsorption to mineral surfaces, particularly clay, can also occur, but its contribution is generally secondary to SOM partitioning unless the soil has a very low organic content.[8][9]

The strength of this sorption is quantified by the soil-water partition coefficient (Kd), which is often normalized to the organic carbon content of the soil to yield the organic carbon-normalized partition coefficient (Koc). Due to their hydrophobicity, dioxins exhibit very high Koc values, indicating a strong affinity for the soil's organic fraction.[7]

Factors Influencing Sorption Dynamics

Several soil and environmental factors modulate the extent and rate of sorption:

-

Soil Organic Matter (SOM) Content: This is the most critical factor. Soils with higher SOM content will exhibit significantly stronger sorption and retention of 1,2,3,8,9-PeCDD.[7]

-

Soil Texture: The clay content of soil influences sorption due to the high surface area of clay particles.[8]

-

pH: While PeCDD is a neutral molecule, soil pH can influence the surface charge of SOM and clay minerals, indirectly affecting sorption mechanisms.[1][9]

-

Aging and Sequestration: Over time, sorbed contaminants can become more tightly bound within the soil matrix, a process known as aging or sequestration. This reduces their bioavailability and the ease with which they can be desorbed or degraded.

Caption: Sorption-desorption equilibrium of 1,2,3,8,9-PeCDD in the soil matrix.

Transport and Mobility: A Story of Immobility

The strong binding of 1,2,3,8,9-PeCDD to soil particles severely restricts its mobility.[6][10] Consequently, transport through the soil profile is generally slow and limited.

-

Leaching: Due to its low water solubility and high sorption, the downward movement of PeCDD with infiltrating water (leaching) is minimal. Contamination is typically confined to the upper layers of the soil profile where the initial deposition occurred.[6][7]

-

Colloidal Transport: A potential, albeit secondary, transport mechanism is the movement of PeCDD sorbed to mobile microscopic particles, such as clay or organic matter colloids. These colloids can be transported through larger soil pores, facilitating deeper penetration than would be possible for the dissolved phase alone.[7]

-

Volatilization: The low vapor pressure of PeCDD means that volatilization from the soil surface is not a significant transport pathway under most environmental conditions.[1][5]

-

Erosion and Surface Runoff: The primary mechanism for the spatial redistribution of PeCDD in the environment is the physical transport of contaminated soil particles via wind and water erosion.

Degradation and Transformation: A Slow and Arduous Process

1,2,3,8,9-PeCDD is highly resistant to degradation, contributing to its persistence in the environment. Both biotic and abiotic processes are exceedingly slow.

Biotic Degradation

Microbial degradation of highly chlorinated dioxins is a challenging process. While some microorganisms have been shown to dechlorinate or degrade lower-chlorinated dioxins, the five chlorine atoms on 1,2,3,8,9-PeCDD make it highly recalcitrant.[5][11]

-

Anaerobic Reductive Dechlorination: Under anaerobic conditions, some microbial communities can slowly remove chlorine atoms from the dioxin structure. This process is often the initial and rate-limiting step in biodegradation.

-

Aerobic Degradation: Some specialized bacteria, such as Sphingomonas wittichii RW1, can aerobically cleave the ether bonds of the dioxin molecule, but this is typically more effective for less chlorinated congeners.[12] The degradation of 2,3,7,8-TCDD has been observed in microbial cultures, suggesting that similar pathways may exist for other congeners, albeit at very slow rates.[11][12]

Abiotic Degradation

-

Photodegradation: The only significant abiotic degradation pathway for dioxins in the environment is photolysis, which occurs when the molecule absorbs ultraviolet (UV) light from the sun.[6] This process is limited to the very top layer of soil (a few millimeters) that is directly exposed to sunlight. Photodegradation proceeds via reductive dechlorination, where chlorine atoms are removed. It is important to note that this process can sometimes result in the formation of other, potentially more toxic, 2,3,7,8-substituted congeners.[6]

-

Hydrolysis: Due to the stability of the molecule, hydrolysis is not considered an environmentally relevant degradation pathway for PCDDs.[6]

Caption: Primary degradation pathways for 1,2,3,8,9-PeCDD in soil.

Key Experimental Protocols

To empirically determine the fate and transport parameters of 1,2,3,8,9-PeCDD, standardized laboratory protocols are essential. These methods provide the data necessary for environmental modeling and risk assessment.

Protocol: Batch Sorption Experiment for Kd and Koc Determination

Objective: To quantify the partitioning of 1,2,3,8,9-PeCDD between the soil solid phase and the aqueous phase.

Methodology:

-

Soil Preparation: Characterize the soil for key properties including organic carbon content, particle size distribution, pH, and cation exchange capacity. Air-dry and sieve the soil (<2 mm).

-

Spiking Solution: Prepare a stock solution of 1,2,3,8,9-PeCDD (often ¹³C-labeled for easier quantification) in a water-miscible solvent like acetone or methanol.

-

Equilibration:

-

Add a known mass of soil (e.g., 1-5 g) to a series of centrifuge tubes (glass with Teflon-lined caps to prevent sorption to the container).

-

Add a background electrolyte solution (e.g., 0.01 M CaCl₂) to the tubes.

-

Add a small, known volume of the spiking solution to achieve a range of initial aqueous concentrations. Include soil-free blanks to account for any sorption to the apparatus.

-

Agitate the tubes on a shaker at a constant temperature for a predetermined equilibration time (typically 24-48 hours, determined from preliminary kinetic studies).

-

-

Phase Separation: Centrifuge the tubes at high speed to separate the soil solids from the supernatant (aqueous phase).

-

Analysis:

-

Carefully remove an aliquot of the supernatant for analysis.

-

Extract the PeCDD from the aqueous phase using a suitable solvent (e.g., hexane or dichloromethane).

-

Analyze the extract using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to determine the equilibrium aqueous concentration (Ce).[13][14]

-

-

Calculation:

-

Calculate the amount of PeCDD sorbed to the soil (Cs) by mass balance (initial mass - final aqueous mass).

-

Calculate Kd = Cs / Ce.

-

Calculate Koc = (Kd / foc) * 100, where foc is the fraction of organic carbon in the soil.

-

Workflow: Soil Sample Extraction and Analysis

Objective: To accurately quantify the concentration of 1,2,3,8,9-PeCDD in a contaminated soil sample. The gold standard for this analysis is EPA Method 8290A, which utilizes isotope dilution HRGC/HRMS.[14]

Caption: Standard workflow for the analysis of 1,2,3,8,9-PeCDD in soil samples.

Conclusion and Future Perspectives

The environmental fate of 1,2,3,8,9-PeCDD in soil is characterized by extreme persistence and very low mobility. Its strong affinity for soil organic matter effectively immobilizes it, making leaching a minor concern but increasing the risk associated with soil ingestion and erosion. Degradation, both biotic and abiotic, is exceptionally slow, leading to residence times that can span decades.

Future research should focus on enhancing the bioavailability of PeCDD to microorganisms to improve the efficacy of bioremediation techniques.[15] Investigating the role of specific microbial consortia and enzymatic pathways in the degradation of highly chlorinated dioxins is crucial. Furthermore, refining models to better predict the long-term sequestration and fate of these compounds in various soil types will be vital for protecting human and environmental health.

References

-

Shiu, W. Y., et al. (1988). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Environmental Science & Technology, 22(6), 651-658. Available at: [Link]

-

Le, V. T., et al. (2023). A Review of Soil Contaminated with Dioxins and Biodegradation Technologies: Current Status and Future Prospects. Toxics, 11(11), 941. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51457, 1,2,3,8,9-Pentachlorodibenzo-p-dioxin. Available at: [Link]

-

Haglund, P. (2007). Methods for treating soils contaminated with polychlorinated dibenzo-p-dioxins, dibenzofurans, and other polychlorinated aromatic compounds. Ambio, 36(6), 467-74. Available at: [Link]

-

Roy, R. (2006). SORPTION/DESORPTION OF POLYCHLORINATED DIBENZO-P-DIOXINS AND POLYCHLORINATED DIBENZO FURANS (PCDDs/PCDFs) IN THE PRESENCE OF CYCLODEXTRINS (CDs). University of Massachusetts Amherst, ScholarWorks@UMass Amherst. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin Properties. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 38439, 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). CLU-IN Contaminants > Dioxins. Available at: [Link]

-

Behnisch, P. A., et al. (2003). ANALYSIS OF DIOXINS IN CONTAMINATED SOILS WITH THE CALUX AND CAFLUX BIOASSAYS, AN IMMUNOASSAY, AND GAS CHROMATOGRAPHY/HIGH-RESOLUTION MASS SPECTROMETRY. Environmental Toxicology and Chemistry, 22(10), 2261-2269. Available at: [Link]

-

Giang, H. H., et al. (2024). A review of advanced bioremediation technologies for dioxin-contaminated soil treatment: Current and future outlook. Chemosphere, 364, 143400. Available at: [Link]

-

Le, V. T., et al. (2023). A Review of Soil Contaminated with Dioxins and Biodegradation Technologies: Current Status and Future Prospects. MDPI. Available at: [Link]

-

Kim, S., et al. (2023). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. Toxics, 11(9), 738. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). Method 8290A: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). Available at: [Link]

-

Canadian Council of Ministers of the Environment (CCME). (2002). Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health - Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans (PCDD/Fs). Available at: [Link]

-

Princeton University. (1991). Dioxin Treatment Technologies. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Method 0023A: Sampling Method for Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofuran Emissions from Stationary Sources. Available at: [Link]

-

Fan, Z., et al. (2006). Fate and transport of 1278-TCDD, 1378-TCDD, and 1478-TCDD in soil-water systems. Science of The Total Environment, 371(1-3), 323-333. Available at: [Link]

-

Zhang, M., et al. (2023). Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils. Environmental Pollution, 337, 122513. Available at: [Link]

-

Food and Agriculture Organization of the United Nations (FAO). (2021). Main soil contaminants and their fate in the soil environment. In Global assessment of soil pollution. Available at: [Link]

-

Lavrieux, M., et al. (2024). Degradation of Dioxins and DBF in Urban Soil Microcosms from Lausanne (Switzerland): Functional Performance of Indigenous Bacterial Strains. Microorganisms, 12(2), 263. Available at: [Link]

-

Environment Agency (UK). (2003). Review of the Fate and Transport of Selected Contaminants in the Soil Environment. Available at: [Link]

-

Nguyen, T. A. H., et al. (2022). Correlating biodegradation kinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin to the dynamics of microbial communities originating from soil in Vietnam contaminated with herbicides and dioxins. Frontiers in Microbiology, 13. Available at: [Link]

-

Uzo, U. O., et al. (2018). 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) degradation by the thermophilic Geobacillus sp. UZO 3. Bioscience, Biotechnology, and Biochemistry, 82(8), 1367-1372. Available at: [Link]

-

Argonne National Laboratory. (2003). Polychlorodibenzo-p-dioxin and Polychlorodibenzo-furan Removal and Destruction. Available at: [Link]

-

Baudin, N., et al. (2025). A comparative study of ionic pesticide sorption and degradation in contrasting Brazilian soils and the development of a novel 3-Phase Assay to assess sorption reversibility. Environmental Science and Pollution Research, 32(6), 9205-9221. Available at: [Link]

-

Kah, M., & Brown, C. D. (2006). Adsorption of ionisable pesticides in soils. Reviews of Environmental Contamination and Toxicology, 188, 149-217. Available at: [Link]

-

Paustenbach, D. J., et al. (2006). Identifying soil cleanup criteria for dioxins in urban residential soils: how have 20 years of research and risk assessment experience affected the analysis? Journal of Toxicology and Environmental Health, Part B, 9(2), 87-145. Available at: [Link]

-

Scilit. 2,3,7,8‐Tetrachlorodibenzo‐P‐dioxin: Aspects of Its Important Properties and Its Potential Biodegradation in Soils. Available at: [Link]

-

Department of Toxic Substances Control (DTSC). (2005). FINAL DRAFT REPORT 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN (TCDD). Available at: [Link]

Sources

- 1. A Review of Soil Contaminated with Dioxins and Biodegradation Technologies: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of Dioxins and DBF in Urban Soil Microcosms from Lausanne (Switzerland): Functional Performance of Indigenous Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 4. 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 51457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ccme.ca [ccme.ca]

- 7. Fate and transport of 1278-TCDD, 1378-TCDD, and 1478-TCDD in soil-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adsorption of ionisable pesticides in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for treating soils contaminated with polychlorinated dibenzo-p-dioxins, dibenzofurans, and other polychlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Correlating biodegradation kinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin to the dynamics of microbial communities originating from soil in Vietnam contaminated with herbicides and dioxins [frontiersin.org]

- 12. jseb.jp [jseb.jp]

- 13. ANALYSIS OF DIOXINS IN CONTAMINATED SOILS WITH THE CALUX AND CAFLUX BIOASSAYS, AN IMMUNOASSAY, AND GAS CHROMATOGRAPHY/HIGH-RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. A review of advanced bioremediation technologies for dioxin-contaminated soil treatment: Current and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 1,2,3,8,9-PeCDD: A Structural & Computational Assessment

This guide provides an in-depth technical analysis of the thermodynamic stability of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin (1,2,3,8,9-PeCDD) . It contrasts this specific congener with the laterally substituted, toxicologically dominant 1,2,3,7,8-PeCDD isomer to illustrate the structural determinants of stability.

Executive Summary

In the field of halogenated aromatic hydrocarbons, thermodynamic stability dictates environmental persistence, formation pathways (de novo synthesis vs. precursor condensation), and isomer distribution profiles in combustion processes. While 1,2,3,7,8-PeCDD is the focus of regulatory scrutiny due to its high Toxicity Equivalence Factor (TEF), the 1,2,3,8,9-PeCDD congener serves as a critical reference point for understanding the thermodynamic penalties of non-lateral chlorination.

This guide details the structural mechanics governing the stability of 1,2,3,8,9-PeCDD, provides a validated computational protocol for deriving its thermodynamic parameters, and contextualizes its formation relative to the "2,3,7,8-chlorination pattern" favored by environmental weathering.

Part 1: Molecular Architecture & Steric Thermodynamics[1]

To understand the stability of 1,2,3,8,9-PeCDD, one must analyze its substitution pattern relative to the dibenzo-p-dioxin scaffold.

Structural Classification[1]

-

Homologue Group: Pentachlorodibenzo-p-dioxin (

).[1][2][3][4] -

Substitution Pattern:

-

Ring 1: 1, 2, 3 (Hemimellitene pattern).

-

Ring 2: 8, 9 (Vicinal pair).[1]

-

-

Alpha vs. Beta Positions:

- -positions (1, 4, 6, 9): Adjacent to the oxygen bridge. High steric interaction with oxygen lone pairs.[1]

- -positions (2, 3, 7, 8): Lateral positions. Thermodynamically favored due to reduced steric strain and favorable electronic conjugation.

The Thermodynamic Penalty of 1,2,3,8,9-PeCDD

The stability of PCDD congeners is governed by two opposing forces: electronic stabilization (from chlorination) and steric repulsion (Cl-Cl and Cl-Oxygen).

| Feature | 1,2,3,7,8-PeCDD (Toxic Reference) | 1,2,3,8,9-PeCDD (Target Congener) | Thermodynamic Impact |

| 1 (Position 1) | 2 (Positions 1, 9) | Destabilizing: 1,2,3,8,9-PeCDD suffers greater repulsion between the Cl atoms at 1,9 and the oxygen bridge.[1] | |

| Lateral Cl Count | 4 (Full lateral substitution on one ring) | 3 (Positions 2, 3,[1] 8) | Destabilizing: Fewer lateral chlorines reduce the resonance stabilization energy.[1] |

| Symmetry ( | Low | Low | Similar entropic contribution.[1] |

Conclusion: 1,2,3,8,9-PeCDD is thermodynamically less stable than 1,2,3,7,8-PeCDD. In thermodynamic equilibrium (e.g., high-temperature incineration >600°C), the isomer distribution shifts toward congeners with fewer

Part 2: Computational Protocol (DFT)

Direct experimental calorimetry for specific PCDD isomers is rare due to toxicity and synthesis costs.[1] The industry standard for stability assessment is Density Functional Theory (DFT).[1]

Protocol: Calculation of Enthalpy of Formation ( )

Objective: Determine the relative stability of 1,2,3,8,9-PeCDD using isodesmic reactions.

Workflow Diagram (DOT):

Step-by-Step Methodology

-

Software Setup: Use Gaussian 16 or ORCA.[1]

-

Optimization: Optimize geometry at B3LYP/6-311G(d,p) level.[1]

-

Rationale: The 6-311G basis set captures the electron density of the chlorine atoms accurately without excessive computational cost.

-

-

Frequency Check: Ensure no imaginary frequencies (confirms a local minimum).

-

Isodesmic Reaction: Use a bond-separation reaction to cancel systematic errors.[1]

-

Reaction:

[1]

-

-

Calculation:

Part 3: Isomerization and Formation Pathways

The presence of 1,2,3,8,9-PeCDD in environmental samples often indicates kinetic control (formation from specific precursors) rather than thermodynamic equilibrium.

The "Chlorophenol Route"

Unlike the 2,3,7,8-substituted congeners which accumulate due to resistance to degradation, 1,2,3,8,9-PeCDD is frequently formed via the condensation of chlorophenols.

-

Precursors: 2,3,4-trichlorophenol + 2,3-dichlorophenol.

-

Mechanism: Ullmann-type condensation.[1]

-

Smiles: Clc1c(O)c(Cl)c(Cl)cc1 + Clc2c(Cl)c(O)ccc2 -> 1,2,3,8,9-PeCDD

Thermodynamic Stability Ranking

Based on DFT studies (e.g., Wang et al.), the relative stability of PeCDD isomers generally follows the "Lateral Substitution" rule.

Stability Hierarchy (Most to Least Stable):

-

1,2,3,7,8-PeCDD (1

-Cl, 4 -

1,2,3,6,7-PeCDD (1

-Cl, 4 -

1,2,3,8,9-PeCDD (2

-Cl, 3 -

1,2,4,6,8-PeCDD (3

-Cl) - Significantly unstable[1]

Visualizing the Energy Landscape (DOT):

Part 4: Implications for Research & Analysis

Analytical Separation

Because 1,2,3,8,9-PeCDD is thermodynamically distinct, it elutes differently on polar GC columns (e.g., SP-2331) compared to the 2,3,7,8-isomer.

-

Protocol: Use a high-polarity cyanopropyl phase column to separate 1,2,3,8,9-PeCDD from 1,2,3,7,8-PeCDD to avoid false positives in toxicity calculations (TEQ).

Environmental Fate[1]

-

Persistence: While less thermodynamically stable than 1,2,3,7,8-PeCDD, 1,2,3,8,9-PeCDD is still highly persistent due to the strength of the Ar-Cl bonds.

-

Metabolism: The presence of adjacent unsubstituted carbons (positions 4, 6, 7) makes 1,2,3,8,9-PeCDD slightly more susceptible to metabolic oxidation (epoxidation) by Cytochrome P450 than the fully laterally blocked 1,2,3,7,8-isomer.

References

-

Wang, L., et al. (2004).[1] "DFT Calculation on the Thermodynamic Properties of Polychlorinated Dibenzo-p-dioxins: Intramolecular Cl−Cl Repulsion Effects." The Journal of Physical Chemistry A. Link[1]

-

Lee, J. E., et al. (2003).[1] "Theoretical Study on the Reaction of OH Radicals with Polychlorinated Dibenzo-p-dioxins." Bulletin of the Korean Chemical Society. Link

-

Stanmore, B. R. (2021).[1][5] "Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models." LIDSEN. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 51457, 1,2,3,8,9-Pentachlorodibenzo-p-dioxin." PubChem. Link[1]

-

Huang, J., et al. (2011).[1] "Thermodynamic scales for the stability of polychlorinated dibenzo-p-dioxin isomers." Chemosphere.[1] (General reference for isomer stability trends).

Sources

- 1. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (CAS 1746-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 51457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 38439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Advances in Environmental and Engineering Research | Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models [lidsen.com]

Methodological & Application

Isotope dilution mass spectrometry methods for PeCDD quantification

Application Note: High-Precision Quantification of 1,2,3,7,8-PeCDD via Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary & Scientific Rationale

The quantification of 1,2,3,7,8-PeCDD is critical in drug development and environmental toxicology due to its high Toxic Equivalency Factor (TEF = 1.0 or 0.5 depending on the scheme), making it one of the most potent dioxin congeners.

Conventional external standard calibration is insufficient for PeCDD analysis due to the extensive sample cleanup required to remove lipids and interfering polychlorinated biphenyls (PCBs). These cleanup steps inevitably result in analyte loss.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the definitive "self-validating" method. By spiking the sample with a known amount of carbon-13 labeled analog (

-

The Axiom: If 30% of the sample is lost during cleanup, 30% of the labeled standard is also lost. The ratio of Native-to-Labeled signal remains constant, ensuring accurate quantification regardless of recovery rates.

Materials and Standards Strategy

To execute IDMS, three distinct standard types are required. This distinction is the most common source of error in laboratory protocols.

| Standard Type | Composition | Timing of Addition | Purpose |

| Internal Standard (Surrogate) | Before Extraction | Corrects for extraction efficiency and cleanup losses. | |

| Recovery Standard (Syringe Spike) | Before Injection | Quantifies the % recovery of the Internal Standard. | |

| Calibration Standards (CS1-CS5) | Native PeCDD + Internal Std + Recovery Std | N/A (Curve Gen) | Establishes Relative Response Factors (RRF). |

Experimental Protocol: Step-by-Step

Phase A: Sample Preparation (The "Spike & Extract" Loop)

1. Homogenization & Spiking (Critical Step)

-

Solid Samples (Tissue/Soil): Weigh 10–20 g of sample.

-

Spike: Add 100 µL of the Internal Standard Solution (e.g., 100 pg/µL

-PeCDD) directly onto the matrix. -

Mechanism:[1][2][3] Allow 1 hour for equilibration. The solvent (nonane/toluene) must evaporate, allowing the labeled isotopes to bind to the matrix active sites, mimicking the native PeCDD.

2. Extraction

-

Method: Soxhlet Extraction (Dean-Stark if water is present).

-

Solvent: Toluene (16–24 hours). Toluene is required to disrupt the strong adsorption of planar dioxins to carbonaceous particles.

Phase B: Multi-Stage Cleanup

PeCDD is lipophilic and planar. The cleanup must remove lipids (which foul the MS source) and non-planar interferences (PCBs).

1. Acid/Base Silica Column

-

Layer silica gel impregnated with

(oxidizes lipids) and NaOH (neutralizes acids). -

Elute with Hexane. PeCDD passes through; lipids are burned/retained.

2. Carbon Column (The Selectivity Step)

-

Use Activated Carbon dispersed on Celite.

-

Flow 1: Elute with Hexane/Dichloromethane. Discards non-planar PCBs.

-

Flow 2 (Reverse Elution): Elute with Toluene. Recovers planar PeCDD.

-

Why: Planar molecules intercalate into the graphitic carbon structure. Toluene reverses this interaction.

-

3. Final Concentration

-

Evaporate Toluene extract to near dryness (<10 µL).

-

Spike: Add Recovery Standard (Syringe Spike) immediately before transferring to the GC vial.

Workflow Visualization

The following diagram illustrates the IDMS logic flow, highlighting where error correction occurs.

Figure 1: IDMS Workflow. Note that Sample and Internal Standard travel through the Extraction and Cleanup phases together, ensuring any physical loss affects them equally.

Instrumental Analysis

Two platforms are validated for this analysis: GC-HRMS (EPA 1613B - The Gold Standard) and GC-MS/MS (EU 589/2014 - Modern Confirmation).

Chromatographic Conditions (GC)

-

Column: DB-5ms (60m x 0.25mm x 0.25µm).

-

Note: A 60m column is preferred over 30m to resolve 1,2,3,7,8-PeCDD from interfering TCDF isomers.

-

-

Injection: Splitless, 280°C.

-

Carrier Gas: Helium, constant flow 1.2 mL/min.

Mass Spectrometry Parameters

IDMS requires monitoring two ions per compound (Quantification and Confirmation) to verify the isotopic ratio.

| Analyte | Ion Type | m/z (Exact Mass) | Dwell Time |

| 1,2,3,7,8-PeCDD | Quant (M) | 353.8525 | 50 ms |

| Confirm (M+2) | 355.8496 | 50 ms | |

| Quant (M) | 365.8928 | 50 ms | |

| Confirm (M+2) | 367.8898 | 50 ms |

Note: In MS/MS (Triple Quad), precursor > product transitions would be used (e.g., 356 > 293 for native), but HRMS (SIM mode) remains the reference method.

Quantification & Data Calculation

The concentration (

1. Calculate RRF (from Calibration):

2. Calculate Sample Concentration:

Where:

- = Area of Native PeCDD signals (Sum of M and M+2).

- = Area of Internal Standard signals.

- = Amount of Internal Standard spiked (pg).

- = Sample Weight (g).

3. Quality Control Criteria (Self-Validating):

-

Isotope Ratio: The ratio of M/M+2 areas must be within ±15% of the theoretical value (1.55 for PeCDD).

-

Signal-to-Noise: > 10:1 for Quantification.

-

Recovery: The recovery of the Internal Standard (calculated against the Recovery Standard) should be 25%–150%. Note: Even if recovery is 30%, the IDMS calculation remains valid; however, low recovery raises detection limits.

References

-

U.S. Environmental Protection Agency (EPA). (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[4][5] Washington, D.C.

-

European Commission. (2014).[6][7][8] Commission Regulation (EU) No 589/2014 laying down methods of sampling and analysis for the control of levels of dioxins, dioxin-like PCBs and non-dioxin-like PCBs in certain foodstuffs.[9] Official Journal of the European Union.

- McClure, D. G., et al. (2025). Optimization of Carbon Column Fractionation for the Isolation of Planar Dioxin Congeners. Journal of Chromatography A. (Cited for Carbon Column mechanism).

-

SGS AXYS. (2020). Application Note: Transitioning from HRMS to GC-MS/MS for Dioxin Analysis.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. dioxin20xx.org [dioxin20xx.org]

- 4. agilent.com [agilent.com]

- 5. NEMI Method Summary - 1613B [nemi.gov]

- 6. Analysis of Dioxins in Feed and Food Using GC-MS/MS as Confirmatory Method in Complying with EU Regulation | Separation Science [sepscience.com]

- 7. shimadzu.com [shimadzu.com]

- 8. Analysis of dioxins by GC-TQMS | SCION Instruments [scioninstruments.com]

- 9. agilent.com [agilent.com]

Selecting capillary columns for 1,2,3,8,9-PeCDD isomer separation

Application Note: Chromatographic Resolution of 1,2,3,8,9-PeCDD from Toxic Congeners

Executive Summary

The accurate quantification of dioxins relies on the absolute separation of the 17 toxic, 2,3,7,8-substituted congeners from their less toxic isomers. This guide addresses a critical chromatographic challenge: separating the toxic 1,2,3,7,8-PeCDD (TEF = 1.0) from its non-toxic isomer 1,2,3,8,9-PeCDD (TEF = 0).

Failure to resolve this pair results in a "false positive" bias, artificially inflating the Toxic Equivalency (TEQ) of the sample. This protocol details the selection of capillary columns (Non-polar vs. Polar vs. Specialized Dioxin phases) to achieve the EPA Method 1613B requirement of a <25% valley between isomeric peaks.

The Scientific Context: Why 1,2,3,8,9-PeCDD Matters

In the family of Pentachlorodibenzo-p-dioxins (PeCDDs), there are 14 possible isomers. Only one—1,2,3,7,8-PeCDD —is 2,3,7,8-substituted and carries a Toxic Equivalency Factor (TEF) of 1.0 (WHO 2005), making it as toxic as TCDD.

1,2,3,8,9-PeCDD is a non-toxic isomer that often elutes in close proximity to the toxic congener.

-

Scenario A (Co-elution): If the column fails to separate them, the mass spectrometer (SIM mode) integrates both as one peak. The result is a massive overestimation of toxicity.

-

Scenario B (Resolution): The column separates them. The analyst quantifies only the 1,2,3,7,8- peak. The TEQ is accurate.

Mechanism of Separation

Separation is governed by the stationary phase's ability to discriminate based on:

-

Vapor Pressure (Boiling Point): Dominant in non-polar columns (100% Methyl, 5% Phenyl).

-

Molecular Shape/Planarity: Dominant in liquid crystal or highly polar cyanopropyl phases.

-

Dipole-Dipole Interactions: Dominant in high-cyano phases.

Column Selection Strategy

We categorize column selection into "Primary Screening" and "Confirmatory/Specialized" phases.

A. Primary Columns: 5% Phenyl-Arylene (The Workhorse)

-

Examples: Agilent DB-5ms UI, Restek Rxi-5Sil MS, Phenomenex ZB-5ms.

-

Chemistry: Non-polar, silphenylene polymer.

-

Performance: Excellent inertness and lifetime.

-

The 1,2,3,8,9 Challenge: On standard 5% phenyl columns, 1,2,3,7,8-PeCDD elutes before 1,2,3,8,9-PeCDD. The separation is usually sufficient (+ +), but peak tailing due to active sites can bridge the valley, causing integration errors.

-

Recommendation: Use "Ultra Inert" (UI) or "Sil MS" versions to minimize tailing and maximize the valley.

B. Confirmatory Columns: High-Cyanopropyl (The Problem Solver)

-

Examples: Agilent DB-225, Supelco SP-2331, Restek Rtx-2330.

-

Chemistry: Highly polar.

-

Performance: Drastically alters elution order.

-

The 1,2,3,8,9 Challenge: These columns interact strongly with the polarizable chlorine atoms. They often provide wider separation between the 1,2,3,7,8 and 1,2,3,8,9 isomers than non-polar phases.

-

Limitation: Lower thermal stability (max 240-275°C) makes analyzing Octa-dioxins (OCDD) difficult and shortens column life.

C. Next-Gen "Dioxin-Specific" Phases

-

Examples: Restek Rtx-Dioxin2, Phenomenex ZB-Dioxin, Agilent VF-Xms.

-

Chemistry: Proprietary modifications (often high-arylene or mixed phases) designed specifically for EPA 1613.

-

Advantage: These columns are engineered to resolve the "Critical Pairs" (including TCDF and TCDD isomers) in a single run with higher thermal stability (up to 340°C) than cyano columns.

Visualizing the Decision Logic

The following diagram illustrates the workflow for selecting and validating the column for PeCDD analysis.

Figure 1: Decision tree for column selection based on EPA 1613B resolution criteria.

Experimental Protocol: Validating Separation

This protocol is compliant with EPA Method 1613B [1].[1]

Equipment Setup

-

GC: Agilent 7890/8890 or equivalent with split/splitless injector.

-

MS: High-Resolution Magnetic Sector (Autospec/DFS) or Triple Quadrupole (7010B/TQ-8050).

-

Column Dimensions:

-

Standard: 60m x 0.25mm ID x 0.25µm film (Best for resolution).

-

Fast: 40m x 0.18mm ID x 0.18µm film (Higher throughput, requires faster scan rates).

-

Step-by-Step Validation

1. Install & Condition: Install the column and condition at 320°C (for DB-5ms) or 260°C (for DB-225) for 2 hours. Ensure carrier gas (He) is flowing to prevent phase oxidation.

2. The "Window Defining" Mix: Inject the EPA 1613B Window Defining Mixture. This mix contains the first and last eluting isomers of each homologue group.

-

Goal: Define the retention time window where PeCDDs elute.

3. The Isomer Specificity Test (Crucial Step): Inject the Isomer Specificity Test Standard . This standard contains the critical pairs.

-